4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H28N4O5S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine have been synthesized and evaluated for their biological activities. One study focused on the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their analogs. These compounds were tested against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Notably, some compounds exhibited significant anti-proliferative activities, surpassing that of the reference drug curcumin. Molecular docking studies suggested good binding affinity with the Bcl-2 protein, hinting at potential mechanisms underlying their biological activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Anti-Inflammatory Properties
Another study explored the synthesis of novel methylpyrimidine sulfonyl piperazine derivatives and evaluated their pharmacological activities. These compounds were synthesized using a strategic approach involving Suzuki coupling and showed promising antibacterial, anthelmintic, and anti-inflammatory activities. The compounds displayed potent effects against bacterial strains such as Escherichia coli and Staphylococcus aureus and showed efficacy in an anthelmintic activity assay using Pheretima posthuma. Furthermore, some derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, highlighting their potential as multifunctional pharmacophores (Mohan, Sreenivasa, Manojkumar, Rao, Thippeswamy, & Suchetan, 2014).
Vasodilation Effects
Research has also delved into the synthesis and pharmacological evaluation of pyrimidine and triazine derivatives, including those with piperazine moieties, for their vasodilatory effects. A study reported the synthesis of di- and triaminopyrimidine 3-oxides, which upon reaction with sulfur trioxide sources, yielded heterocyclic O-sulfates. These compounds, characterized by unusual physical properties due to their inner salt structure, demonstrated significant hypotensive activity, suggesting a mechanism of action involving direct vasodilation. This research opens up new avenues for the development of vasodilatory agents based on pyrimidine and triazine chemistries (Mccall, Aiken, Chidester, Ducharme, & Wendling, 1983).
Properties
IUPAC Name |
4-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-5-28-16-7-8-18(17(13-16)29-6-2)30(25,26)24-11-9-23(10-12-24)19-14-20(27-4)22-15(3)21-19/h7-8,13-14H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOUSTLEBCSVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.